molecular formula C22H26O11 B1669338 Curculigoside CAS No. 85643-19-2

Curculigoside

Cat. No. B1669338
CAS RN: 85643-19-2
M. Wt: 466.4 g/mol
InChI Key: SJJRKHVKAXVFJQ-QKYBYQKWSA-N
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Description

Curculigoside is a phenolic glycoside that has been isolated from a variety of plant sources . It is one of the main bioactive phenolic compounds isolated from the rhizome of Curculigo orchioides Gaertn . It exhibits a variety of pharmacological activities .


Synthesis Analysis

Curculigoside can be isolated by high-speed counter-current chromatography . The structure of the monomer compounds was identified by extensive spectroscopic analysis (UV, IR, HRESIMS, 1D and 2DNMR) and single-crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular formula of Curculigoside is C22H26O11 . The structure of Curculigoside was identified by comparison of the experimental and reported physicochemical data .


Chemical Reactions Analysis

Curculigoside is a natural phenolic glycoside compound produced by Curculigo orchioides Gaertn . The structure of the monomer compounds was identified by extensive spectroscopic analysis (UV, IR, HRESIMS, 1D and 2DNMR) and single-crystal X-ray diffraction analysis .


Physical And Chemical Properties Analysis

Curculigoside has a molecular weight of 466.44 and a density of 1.450±0.06 g/cm3 (Predicted) . It has a melting point of 158-160 °C (Solv: methanol (67-56-1)), and a boiling point of 734.9±60.0 °C (Predicted) .

Scientific Research Applications

Osteogenic Differentiation and Bone Health

Curculigoside has been found to enhance the osteogenic differentiation of human amniotic fluid-derived stem cells (hAFSCs). It stimulates alkaline phosphatase activity and calcium deposition in hAFSCs, indicating its potential in treating bone disorders (Liu, Li, & Yang, 2014). Additionally, curculigoside promotes osteogenic differentiation of bone marrow stromal cells from ovariectomized rats, suggesting its use in preventing bone loss due to osteoporosis (Shen et al., 2013).

Cardiovascular Protection

Studies demonstrate curculigoside's ability to protect human umbilical vein endothelial cells against oxidative injury induced by H2O2, implying potential therapeutic value for cardiovascular disorders (Wang et al., 2010). It also attenuates myocardial ischemia-reperfusion injury, potentially by decreasing mitochondria-mediated apoptosis (Zhao et al., 2020).

Neuroprotective and Anti-depressive Effects

Curculigoside exhibits anti-depressive effects in various models and might influence brain-derived neurotrophic factor (BDNF) expression and other neural pathways (Wang, Zhao, & Gao, 2016). It also ameliorates depression-like behaviors in mice and facilitates fear extinction, possibly through the Akt-mTOR signaling pathway in the hippocampus (Yang et al., 2019).

Antioxidant Properties

Curculigoside shows potent antioxidant properties against oxidative stress. It protects normal human breast epithelial cells from H2O2-induced cytotoxicity, suggesting a role in preventing oxidative damage in normal cells [(Chang, Jan, & Liang, 2018)](https://consensus.app/papers/effects-glycoside-compound-curculigoside-h2o2induced-chang/cdeba60ba47a54b7b80496541ad67872/?utm_source=chatgpt).

Gastrointestinal and Inflammatory Diseases

Curculigoside demonstrates protective effects against ulcerative colitis by attenuating ferroptosis through the induction of GPX4, offering potential for UC treatment (Wang, Liu, Wang, & Bai, 2020). It also shows efficacy in alleviating Helicobacter pylori-induced inflammation and apoptosis in gastric mucosal epithelial cells, indicating its use in managing gastric ulcers (Li & Su, 2023).

Pharmacokinetics and Metabolism

Studies on curculigoside's pharmacokinetics and metabolism, such as those using liquid chromatography-mass spectrometry, provide insights into its behavior and action mechanism in vivo, crucial for understanding its pharmacological action (Yuan et al., 2015).

Safety And Hazards

Curculigoside is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and may cause serious damage to eyes .

Future Directions

Curculigoside could induce the osteogenic differentiation of adipose-derived stem cells and prevent bone loss in an ovariectomized model through the PI3K/Akt signaling pathway . Future studies should investigate the protective effects of Curculigoside on local tissue and organs in other types of disease involving increased oxidative stress either locally or systematically .

properties

IUPAC Name

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O11/c1-29-14-4-3-5-15(30-2)17(14)21(28)31-10-11-8-12(24)6-7-13(11)32-22-20(27)19(26)18(25)16(9-23)33-22/h3-8,16,18-20,22-27H,9-10H2,1-2H3/t16-,18-,19+,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJRKHVKAXVFJQ-QKYBYQKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234896
Record name Curculigoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Curculigoside

CAS RN

85643-19-2
Record name Curculigoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85643-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Curculigoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Curculigoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CURCULIGOSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6S7X76UM5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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